![molecular formula C30H29ClN6O3 B2375696 4-(2-chlorobenzyl)-1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 902962-92-9](/img/structure/B2375696.png)
4-(2-chlorobenzyl)-1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a triazoloquinazolinone with broad-spectrum biological activity . It is a nitrogen-rich fused heterocyclic compound .
Synthesis Analysis
The compound was synthesized using a four-step method . The steps involved ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions .Molecular Structure Analysis
The structure of the compound was confirmed by Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), 13-carbon nuclear magnetic resonance (13C NMR) spectroscopy, and mass spectroscopy (MS) . Its single crystal was characterized by X-ray diffraction . The density functional theory was used to calculate the optimal structure of the molecule .Chemical Reactions Analysis
The synthesis of the compound involved several chemical reactions including ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions .Physical And Chemical Properties Analysis
The compound’s physicochemical properties were revealed through the study of the molecular electrostatic potential and Frontier molecular orbital of the compound .Applications De Recherche Scientifique
Quality Control Development
In the field of pharmaceutical research, significant effort has been devoted to the development of quality control methods for compounds like 4-(2-chlorobenzyl)-1-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one. For example, a project aiming to establish quality control methods for a similar compound, 4-benzyl-1-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-4-oxobutyl}[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, a potential antimalarial agent, was undertaken. This included indicators such as solubility, identification through infrared and ultraviolet spectroscopy, impurity analysis via liquid chromatography, and assay by potentiometric titration (Danylchenko et al., 2018).
Structural and Molecular Studies
Comprehensive structural and molecular studies have been conducted on derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones. Techniques like spectroscopy, X-ray crystallography, and density functional theory (DFT) calculations have been employed to explore their structural properties. For instance, the synthesis, crystal and molecular structure, and DFT study of a similar compound, 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, demonstrated its potential interactions with the SHP2 protein, suggesting applications in the inhibition of this protein and potential antitumor activity (Zhou et al., 2021).
Potential Pharmacological Properties
Research has also delved into the potential pharmacological properties of [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones derivatives, including their possible antihistaminic and antimicrobial activities. For example, a series of 4-(3-methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for in vivo H1-antihistaminic activity on guinea pigs, demonstrating significant protection against histamine-induced bronchospasm (Alagarsamy et al., 2009). Additionally, some novel derivatives have been screened for antimicrobial activities, showing varying degrees of effectiveness against certain microorganisms (Bektaş et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29ClN6O3/c1-40-26-13-7-6-12-25(26)34-16-18-35(19-17-34)28(38)15-14-27-32-33-30-36(20-21-8-2-4-10-23(21)31)29(39)22-9-3-5-11-24(22)37(27)30/h2-13H,14-20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFZRHKJHQWAMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
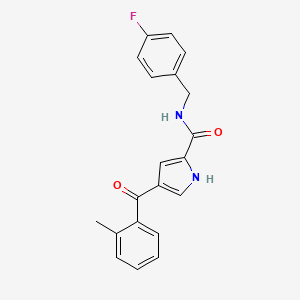
![N-(3-chloro-4-methylphenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2375614.png)
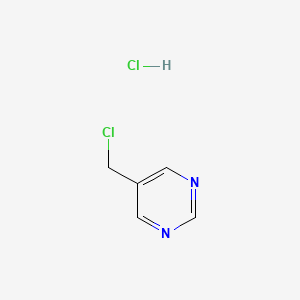
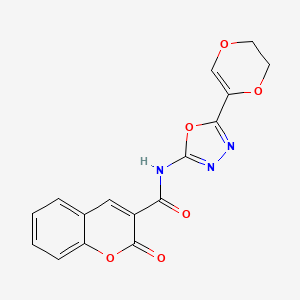
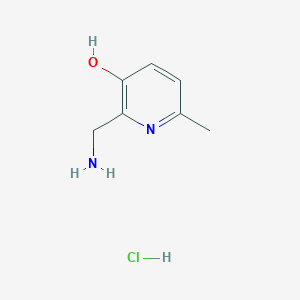

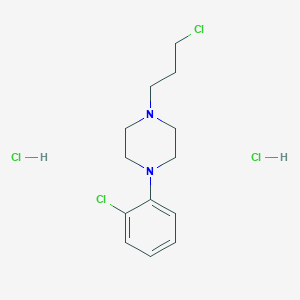

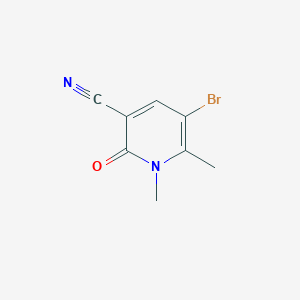

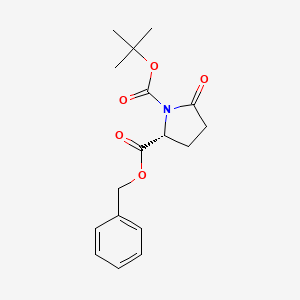
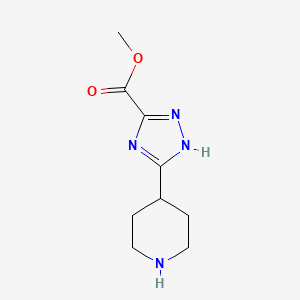
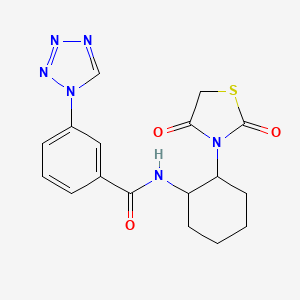
![3-[({5-[(4-Bromophenyl)sulfanyl]furan-2-yl}methyl)amino]-1$l^{6}-thiolane-1,1-dione hydrochloride](/img/structure/B2375633.png)
